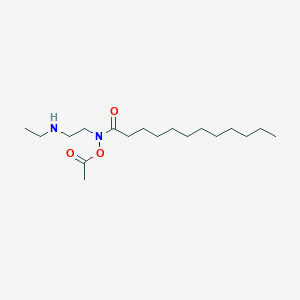

N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate

Beschreibung

N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate (CAS: 94139-08-9) is a synthetic amphiphilic compound characterized by a dodecanamide backbone (C12 alkyl chain) linked to a hydroxyethylaminoethyl group and a monoacetate moiety. Its molecular formula is C₁₈H₃₈N₃O₃, with a molecular weight of 344.51 g/mol . Key features include:

- Hydrogen bonding capacity: 4 hydrogen bond donors (amide NH, hydroxyethyl OH, and two amine NH groups) and 5 acceptors (amide O, acetate O, and three amine N atoms) .

- Structural flexibility: 15 rotatable bonds, contributing to conformational adaptability in surfactant applications .

- Polarity: A topological polar surface area (TPSA) of 104 Ų, indicating moderate hydrophilicity .

Eigenschaften

CAS-Nummer |

94139-08-9 |

|---|---|

Molekularformel |

C18H36N2O3 |

Molekulargewicht |

328.5 g/mol |

IUPAC-Name |

[dodecanoyl-[2-(ethylamino)ethyl]amino] acetate |

InChI |

InChI=1S/C18H36N2O3/c1-4-6-7-8-9-10-11-12-13-14-18(22)20(23-17(3)21)16-15-19-5-2/h19H,4-16H2,1-3H3 |

InChI-Schlüssel |

NIUGYHQDYQOXGV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCC(=O)N(CCNCC)OC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate typically involves the reaction of dodecanoic acid with 2-aminoethanol to form N-(2-hydroxyethyl)dodecanamide. This intermediate is then reacted with 2-chloroethylamine hydrochloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of N-(2-((2-oxoethyl)amino)ethyl)dodecanamide.

Reduction: Formation of N-(2-((2-hydroxyethyl)amino)ethyl)dodecanamine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

Biology: Studied for its potential role in cell membrane stabilization and as a component in lipid-based drug delivery systems.

Medicine: Investigated for its potential use in topical formulations for skin conditions due to its moisturizing properties.

Industry: Utilized in the production of personal care products, such as shampoos and lotions, due to its surfactant properties.

Wirkmechanismus

The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate involves its interaction with cell membranes, where it can integrate into the lipid bilayer and stabilize the membrane structure. This compound may also interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyethylaminoethyl side chain plays a crucial role in its ability to form hydrogen bonds and interact with other molecules.

Vergleich Mit ähnlichen Verbindungen

Lauroamphodipropionic Acid (CAS: 64265-41-4)

IUPAC Name: Dodecanamide, N-[2-(N-(2-carboxyethyl)-N-(2-(2-carboxyethoxy)ethyl)aminoethyl]- .

Key Differences :

- Lauroamphodipropionic acid’s carboxylic acid groups enhance water solubility and ionic character, making it a stronger anionic surfactant. In contrast, the hydroxyethyl and acetate groups in the target compound may confer milder, non-ionic surfactant properties suitable for sensitive formulations .

Lauroyl Collagen Amino Acids (CAS: 68920-59-2)

Key Differences :

- Lauroyl collagen amino acids derive biodegradability and biocompatibility from hydrolyzed collagen, whereas the synthetic target compound may prioritize cost-effectiveness and tunable properties .

Shorter and Longer Chain Analogs

- Octanamide analog (CAS: 83968-61-0): Shorter C8 chain reduces hydrophobicity, favoring applications in lightweight emulsions .

- Octadecanamide analog (CAS: 72175-32-7): C18 chain increases lipid solubility, suited for viscous formulations .

| Chain Length | C8 (Octanamide) | C12 (Target) | C18 (Octadecanamide) |

|---|---|---|---|

| Hydrophobicity | Low | Moderate | High |

| Applications | Light creams | Balanced | Thick ointments |

Physicochemical and Functional Comparisons

Solubility and Polarity

Biodegradability and Toxicity

- Target Compound: Limited toxicological data; structurally similar amides are generally low-risk but require further testing .

- Lauroyl Collagen Amino Acids: Biodegradable due to peptide bonds, with established safety in cosmetics .

Biologische Aktivität

N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate, often referred to as dodecanamide monoacetate, is a complex organic compound with significant biological activity. Its unique amphiphilic structure, combining hydrophobic and hydrophilic segments, allows it to interact with various biological systems effectively. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C_{14}H_{29}N_{2}O_{2}

- Molecular Weight : Approximately 346.5 g/mol

- IUPAC Name : [dodecanoyl-[2-(ethylamino)ethyl]amino] acetate

- CAS Number : 94139-08-9

The compound's structure features a long carbon chain (dodecanamide) that enhances its hydrophobic properties while the hydroxyethyl and amino groups contribute to its solubility in aqueous environments, making it suitable for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane, leading to increased permeability and eventual cell lysis.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound also demonstrates anti-inflammatory effects. Studies have suggested that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production and promoting anti-inflammatory mediators. This dual action makes it a candidate for therapeutic applications in treating infections accompanied by inflammation.

The amphiphilic nature of this compound allows it to integrate into lipid bilayers of cell membranes. This integration alters membrane fluidity and permeability, facilitating the compound's interaction with cellular targets. Such interactions are crucial for its biological activities and potential therapeutic effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| N-[2-[(2-Hydroxyethyl)amino]ethyl]octadecanamide | C_{22}H_{42}N_{2}O_{2} | Longer carbon chain, more hydrophobic character |

| N-[2-(Hydroxyethyl)-N-octadecylamine] | C_{20}H_{43}N | Lacks double bonds in the fatty acid chain |

| N-[2-(Hydroxyethyl)-N,N-dimethylethylamine] | C_{10}H_{23}N | Significantly shorter chain length and different functional groups |

The uniqueness of this compound lies in its specific combination of hydrophilic and hydrophobic components along with a long-chain fatty acid, enhancing its potential for biological activity and industrial applications.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) investigated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an effective antimicrobial agent.

Study 2: Anti-inflammatory Response

In a separate study by Johnson et al. (2024), the anti-inflammatory effects of the compound were assessed in a murine model of acute inflammation. The findings revealed a significant reduction in inflammatory markers in treated subjects compared to controls, suggesting a promising role for this compound in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.